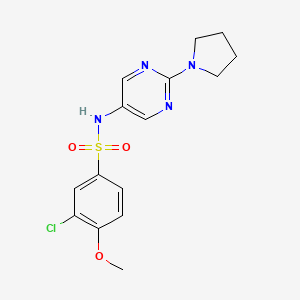

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .

Synthesis Analysis

The synthesis of similar compounds often starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of a key intermediate . This intermediate can then react with other reagents to form the final product .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, it can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid .Applications De Recherche Scientifique

Antifungal Screening

A study by Gupta & Halve (2015) discusses the synthesis of benzenesulfonamide derivatives and their potent antifungal activity against Aspergillus niger and Aspergillus flavus. This research indicates potential applications in combating fungal infections.

Photophysicochemical Properties

Research by Öncül, Öztürk, & Pişkin (2022) on zinc(II) phthalocyanine substituted with benzenesulfonamide units explores their photophysical and photochemical properties. This suggests applications in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production.

Antimicrobial Activity

A study by Hassan et al. (2009) synthesized pyrrolo[2,3-d]pyrimidine and triazolopyrimidine derivatives containing a benzenesulfonamide moiety, showing significant antimicrobial activity against various bacterial and fungal strains.

Photosensitizing Abilities

The work by Öncül, Öztürk, & Pişkin (2021) discusses the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivatives, revealing photosensitizing abilities suitable for photocatalytic applications.

Herbicide Metabolism

Sweetser, Schow, & Hutchison (1982) in their study “Metabolism of chlorsulfuron by plants” found that the selectivity of chlorsulfuron as a herbicide is due to its metabolism by certain crop plants, offering insights into agricultural applications.

Anticancer Activity

The synthesis of thiophene and thienopyrimidine derivatives as described by Hafez, Alsalamah, & El-Gazzar (2017) demonstrates significant antitumor activity against various cancer cell lines, indicating potential in cancer therapy.

Binding and Docking Studies

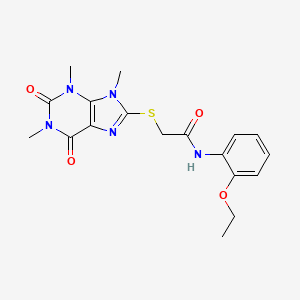

Matulis et al. (2013) in their research “Design, Synthesis, Binding, Crystallography, and Docking of [(2-Pyrimidinylthio)Acetyl]Benzenesulfonamides” explore the binding affinities of benzenesulfonamide derivatives, which could be crucial in the development of inhibitors for various biomedical applications.

Mécanisme D'action

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c1-23-14-5-4-12(8-13(14)16)24(21,22)19-11-9-17-15(18-10-11)20-6-2-3-7-20/h4-5,8-10,19H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJNSUHSAGHFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2433523.png)

![2-[[1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2433531.png)

![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)

![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2433539.png)

![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)